N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)methanesulfonamide
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Overview
Description
N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)methanesulfonamide is a complex organic compound that belongs to the class of morpholinopyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)methanesulfonamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include methanesulfonic acid, morpholine, and various pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes that can be implemented in large-scale production facilities .
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including inflammatory disorders and cancer.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. The compound forms hydrophobic interactions with the active sites of these enzymes, thereby reducing their activity and mitigating inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)methanesulfonamide include other morpholinopyrimidine derivatives such as:
- 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol
- 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol .
Uniqueness
What sets this compound apart from similar compounds is its specific structural features and the unique combination of functional groups that confer its distinct biological activities. Its ability to inhibit both iNOS and COX-2 enzymes makes it a promising candidate for the development of anti-inflammatory therapies .
Properties
IUPAC Name |
N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O3S/c1-10-15-11(13-3-4-14-21(2,18)19)9-12(16-10)17-5-7-20-8-6-17/h9,14H,3-8H2,1-2H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBGJAQNPRHZAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NCCNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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